molecular formula C9H17NO2 B3023025 3-(2-Methylpiperidin-1-yl)propanoic acid CAS No. 773108-59-1

3-(2-Methylpiperidin-1-yl)propanoic acid

Cat. No. B3023025
CAS RN: 773108-59-1
M. Wt: 171.24 g/mol
InChI Key: YRXGDMFQJSOMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Methylpiperidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “3-(2-Methylpiperidin-1-yl)propanoic acid” is 1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) . The SMILES string is CC1CCCCN1CCC(O)=O .


Physical And Chemical Properties Analysis

The compound “3-(2-Methylpiperidin-1-yl)propanoic acid” is stored at temperatures between 28 C .

Scientific Research Applications

Flavor Compounds in Foods

Research on branched aldehydes, including compounds structurally related to 3-(2-Methylpiperidin-1-yl)propanoic acid, has shown their significance as flavor compounds in many food products. The production and degradation of these aldehydes from amino acids are critical for controlling the formation of desired flavor levels in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Neuropharmacology

The study of ionotropic glutamate receptors, including NMDA receptors, involves compounds that share functional groups with 3-(2-Methylpiperidin-1-yl)propanoic acid. Such research has implications for understanding the molecular mechanisms of neurotransmission and the potential development of neuroprotective drugs (Horak et al., 2014).

Biomass-Derived Chemicals

The microbial production and downstream processing of chemicals such as 1,3-propanediol, derived from biomass, have been reviewed, highlighting the significant role of carboxylic acids and related compounds in biotechnology. These studies focus on the recovery and purification of biologically produced diols, essential for the development of sustainable chemical production processes (Xiu & Zeng, 2008).

Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids has been explored, with findings relevant to the separation of compounds like 3-(2-Methylpiperidin-1-yl)propanoic acid. This research supports the development of efficient methods for the separation and purification of carboxylic acids, contributing to various applications including environmental engineering and chemical manufacturing (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts have been studied, providing insights into the mechanisms by which compounds like 3-(2-Methylpiperidin-1-yl)propanoic acid could affect microbial growth and productivity. Understanding these effects is crucial for the optimization of microbial processes used in the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The safety data sheet (SDS) for “3-(2-Methylpiperidin-1-yl)propanoic acid” can be found online . It’s important to handle this compound with care and use appropriate safety measures, as recommended in the SDS.

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXGDMFQJSOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpiperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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